molecular formula C19H20N2O3S B2752192 2-(4-isopropylphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide CAS No. 946263-35-0

2-(4-isopropylphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

Cat. No. B2752192
CAS RN: 946263-35-0
M. Wt: 356.44
InChI Key: MPBCCSSCPIFBCY-UHFFFAOYSA-N
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Description

2-(4-isopropylphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide, also known as compound 26, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of isoxazole derivatives and has shown promising results in various scientific research applications.

Scientific Research Applications

Anticancer Research

One significant area of research involving compounds related to 2-(4-isopropylphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is in the field of cancer treatment. A study by Sharma et al. (2018) synthesized a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, and demonstrated its potential as an anticancer drug through molecular docking analysis targeting the VEGFr receptor (Sharma et al., 2018). Similarly, Yurttaş et al. (2015) synthesized derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, which demonstrated considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial and Antifungal Applications

Compounds similar to this compound have also been studied for their potential as antibacterial and antifungal agents. Kumar et al. (2012) synthesized compounds related to this chemical and evaluated them for their in-vitro antibacterial and antifungal activity, showing effectiveness against several strains (Kumar et al., 2012).

Photoinitiation and Polymerization

Another area of research is in the field of photoinitiation and polymerization. Batibay et al. (2020) synthesized a compound, 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide, and investigated its use as a nano-photoinitiator for the preparation of polymer hybrid networks (Batibay, Gunkara, Ocal, & Arsu, 2020).

Antioxidant Properties

Some derivatives of this chemical class have been researched for their antioxidant properties. Cabrera-Pérez et al. (2016) studied benzothiazole derivatives, which showed the ability to inactivate reactive chemical species through their antioxidant activity (Cabrera-Pérez et al., 2016).

Electrochemical Sensing

In the field of electrochemistry, compounds similar to this compound have been used in the development of sensors. Karimi-Maleh et al. (2014) created an electrochemical sensor using a derivative for the simultaneous determination of various compounds (Karimi-Maleh et al., 2014).

properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13(2)14-5-7-16(8-6-14)23-12-19(22)20-11-15-10-17(24-21-15)18-4-3-9-25-18/h3-10,13H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBCCSSCPIFBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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